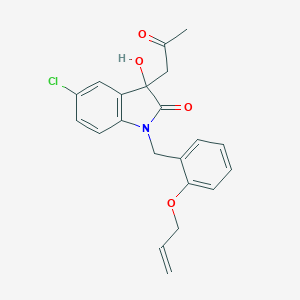

![molecular formula C20H16ClN3O2 B368600 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide CAS No. 920113-30-0](/img/structure/B368600.png)

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound that is colorless, crystalline, and has a slight aromatic odor . The benzimidazole moiety is a part of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fused ring of benzene and imidazole . The benzene ring contains 1-2 diamino groups, which are crucial for the construction of the imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzimidazole, it’s a colorless, crystalline compound with a slight aromatic odor .科学研究应用

Antiviral Activity

Benzimidazole derivatives have been studied for their potential as antiviral agents. The structural similarity of benzimidazoles to nucleotides allows them to interact with viral DNA or RNA, potentially inhibiting viral replication. For instance, certain benzimidazole derivatives have shown inhibitory activity against influenza A and other RNA viruses .

Anti-inflammatory and Analgesic Properties

Compounds structurally related to benzimidazoles have demonstrated anti-inflammatory and analgesic activities. These properties are particularly valuable in the development of new medications for the treatment of chronic inflammatory diseases and pain management without the gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The benzimidazole nucleus is a part of several compounds with known anticancer activities. Its ability to intercalate into DNA makes it a candidate for designing drugs that can target cancer cell proliferation. Research on benzimidazole derivatives has included investigations into their cytotoxic effects on various human tumor cell lines .

Antimicrobial Efficacy

Benzimidazole derivatives have been explored for their antimicrobial properties. Their mechanism of action may involve disruption of microbial DNA synthesis or inhibition of essential enzymes, providing a pathway for the development of new antibiotics to combat resistant strains of bacteria .

Antitubercular Activity

The fight against tuberculosis (TB) has led to the exploration of benzimidazole derivatives as potential antitubercular agents. These compounds can be designed to target specific enzymes in the Mycobacterium tuberculosis bacterium, which is responsible for TB .

Antidiabetic Applications

Benzimidazole derivatives have been identified as potential antidiabetic agents. They may exert their effects by modulating enzymes involved in glucose metabolism or by influencing insulin signaling pathways, offering a new avenue for diabetes treatment .

Antimalarial Activity

The structural flexibility of benzimidazole allows for the creation of compounds that can interfere with the life cycle of the malaria parasite. This makes benzimidazole derivatives promising candidates for the development of new antimalarial drugs .

Plant Growth Regulation

Some benzimidazole derivatives, such as indole-3-acetic acid, function as plant hormones and are involved in the regulation of plant growth. This application is significant for agricultural research and the development of products that can enhance crop yields .

作用机制

Target of Action

The compound, also known as “N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide”, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its target. They can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways these enzymes are involved in . .

Result of Action

The result of a compound’s action at the molecular and cellular level can vary depending on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives, for example, have been reported to have antibacterial and cytotoxic activity . .

未来方向

属性

IUPAC Name |

N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZXKOXNCYEKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)

![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368560.png)

![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-o ne](/img/structure/B368561.png)

![N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide](/img/structure/B368562.png)

![1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368563.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)